2-(Chloromethyl)-4-morpholin-4-ylquinazoline
Overview
Description
The compound “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” likely belongs to the class of quinazolines, which are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would likely consist of a quinazoline core, with a chloromethyl group (-CH2Cl) attached at the 2-position and a morpholine ring attached at the 4-position .Chemical Reactions Analysis
The chloromethyl group in “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” could potentially undergo various reactions, including substitution reactions with nucleophiles . The morpholine ring could also participate in reactions, such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would depend on its specific molecular structure. For example, the presence of the chloromethyl group could increase its reactivity, while the morpholine ring could influence its solubility .Scientific Research Applications
Synthesis and Anticancer Potential
Anticancer Agent Synthesis : Li et al. (2010) outlined an improved synthesis process for 2-chloromethyl-4(3H)-quinazolinones, used as key intermediates in preparing novel anticancer agents. This process demonstrates the compound's critical role in developing potential cancer treatments (Li et al., 2010).
Synthesis under Solvent-free Conditions : Acharyulu et al. (2008) reported the synthesis of new 4(3H)-quinazolinone derivatives, including 2-(chloromethyl)-4-morpholin-4-ylquinazoline, under solvent-free conditions, highlighting its utility in creating environmentally sustainable chemical processes (Acharyulu et al., 2008).
Synthesis and Reactivity Studies : Ozaki et al. (1980) investigated the synthesis and reactivity of 1-phenyl-2-substituted-4(1H)-quinazolinones, revealing the compound's versatility in chemical reactions (Ozaki et al., 1980).
Other Applications and Studies
Biological Evaluation : Yurttaş et al. (2013) synthesized and evaluated the anticancer activities of benzimidazole derivatives involving 2-(chloromethyl)benzimidazole, indicating the compound's significance in medicinal chemistry (Yurttaş et al., 2013).
Chemical Transformations : Zagorevskii et al. (1980) developed a synthesis process for tetrahydro-γ-carbolines, showing the compound's role in complex chemical transformations (Zagorevskii et al., 1980).
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described the development of a neurokinin-1 receptor antagonist, highlighting the compound's potential in neuropharmacology (Harrison et al., 2001).
properties
IUPAC Name |
4-[2-(chloromethyl)quinazolin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLFHXNNHVNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-morpholin-4-ylquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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